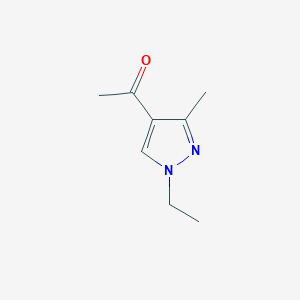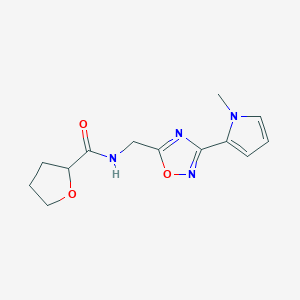
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide is a complex organic compound featuring a pyrrole ring and an oxadiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide typically involves a multistep process:
Formation of 1-methyl-1H-pyrrole-2-carboxylic acid: : This can be achieved through the N-methylation of pyrrole, followed by carboxylation.
Conversion to oxadiazole: : The pyrrole carboxylic acid is then converted to its corresponding hydrazide, which is cyclized to form the oxadiazole ring using appropriate cyclization agents.
Linking to tetrahydrofuran-2-carboxamide: : The oxadiazole derivative is then reacted with a tetrahydrofuran-2-carboxylic acid derivative under coupling conditions to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but optimized for large-scale operations. This involves:
Selection of efficient catalysts and solvents: to minimize reaction times and maximize yields.
Implementation of continuous flow processes: to ensure consistent production rates and quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide can undergo a variety of reactions, including:
Oxidation: : The compound can be oxidized at the pyrrole ring, potentially forming a range of oxidized derivatives.
Reduction: : The oxadiazole ring can be reduced under specific conditions, affecting the electronic properties of the compound.
Substitution: : Both the pyrrole and oxadiazole rings are susceptible to nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate or chromic acid, can be used to oxidize the pyrrole ring.
Reducing agents: : Such as sodium borohydride, can be used to reduce the oxadiazole ring.
Substitution reagents: : Such as halogenating agents (chlorine or bromine) can be used for electrophilic substitutions.
Major Products
Oxidized derivatives: : Products with altered electronic properties, useful in different chemical applications.
Reduced derivatives: : Compounds with potentially different biological activities.
Substituted derivatives: : Molecules with varied functionality depending on the substituents introduced.
Applications De Recherche Scientifique
N-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide has found numerous applications in scientific research:
Chemistry: : Used as a building block for synthesizing novel compounds due to its versatile reactivity.
Biology: : Studied for its potential interactions with biological macromolecules.
Medicine: : Investigated for its possible pharmacological properties and therapeutic potential.
Mécanisme D'action
The specific mechanism of action for N-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide involves its interaction with various molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are subjects of ongoing research, aiming to uncover the precise biological interactions and effects.
Comparaison Avec Des Composés Similaires
N-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide is unique due to the combination of its structural elements:
1-Methyl-1H-pyrrole: : Known for its aromatic properties and reactivity.
1,2,4-Oxadiazole: : Provides rigidity and specific electronic characteristics.
Tetrahydrofuran-2-carboxamide: : Adds to the molecule’s stability and solubility.
Similar Compounds
N-((3-(Pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide:
N-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,3-triazol-5-yl)methyl)tetrahydrofuran-2-carboxamide: : Features a triazole instead of an oxadiazole, offering different electronic properties and reactivity.
The unique combination of its structural features makes this compound a valuable compound for a wide range of scientific applications.
Propriétés
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-17-6-2-4-9(17)12-15-11(20-16-12)8-14-13(18)10-5-3-7-19-10/h2,4,6,10H,3,5,7-8H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQZNAMIIWEDRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
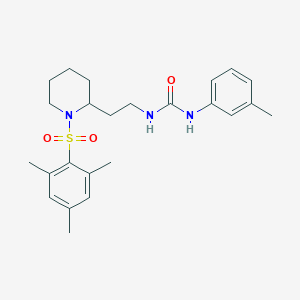
![3-(4-chlorophenyl)-9-methyl-1,7-bis(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2786657.png)
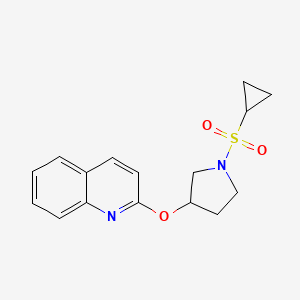
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2786659.png)


![N-[4-(dimethylamino)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2786663.png)
![7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione](/img/structure/B2786664.png)

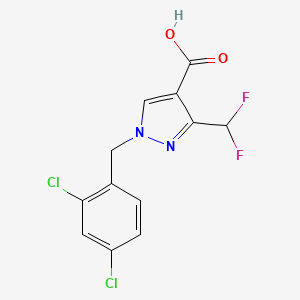
![4-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2786669.png)

